Validated Cytotoxicity Alert vs. 4-(Dimethylamino)phenyl Analog DPTD
The closest structural analog, 4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide (DPTD), demonstrated cytotoxicity in human peripheral blood lymphocytes by significantly decreasing mitotic index and nuclear division index at 45–180 µg/mL, and inducing chromosomal aberrations and micronuclei, indicating genotoxic potential [1]. While the target 4-methoxyphenyl compound lacks equivalent published toxicological data, the stark difference in electronic character (methoxy vs. dimethylamino) implies a distinct safety profile, making the 4-methoxyphenyl variant the preferred starting point for lead optimization where DPTD's genotoxic liability must be avoided.
| Evidence Dimension | In vitro cytotoxicity & genotoxicity |
|---|---|
| Target Compound Data | No published human lymphocyte cytotoxicity/genotoxicity data identified. |
| Comparator Or Baseline | DPTD analog: decreased mitotic index (MI) and nuclear division index (NDI), increased chromosomal aberrations (CAs) and micronuclei (MN) at 45, 90, 180 µg/mL in cultured human lymphocytes ± S9 mix. |
| Quantified Difference | Absence of positive toxicity signal for 4-methoxy analog vs. positive genotoxic signal for 4-dimethylamino analog; difference is qualitative but critical. |
| Conditions | Human peripheral blood lymphocyte cultures, ± metabolic activation (S9 mix), CA and MN assays. |
Why This Matters
For lead selection, a compound family member lacking the genotoxic flag of its close analog is a superior starting point for medicinal chemistry, avoiding a known safety liability.
- [1] Z. Atlı Şekeroğlu et al. 'In vitro cytogenetic activity of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide'. Drug and Chemical Toxicology, 2021. PMID: 31621427. View Source
